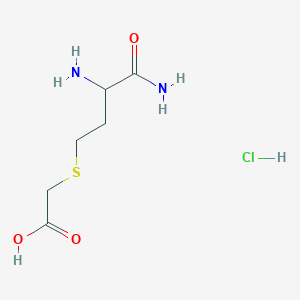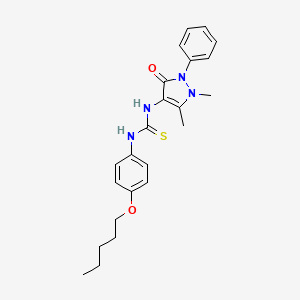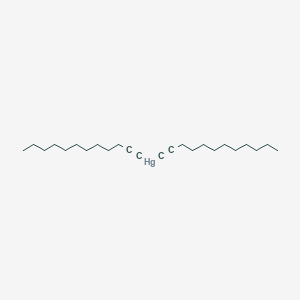
Di(dodec-1-yn-1-yl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(dodec-1-yn-1-yl)mercury is an organomercury compound characterized by the presence of two dodec-1-yn-1-yl groups attached to a central mercury atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Di(dodec-1-yn-1-yl)mercury typically involves the reaction of dodec-1-yne with mercury salts. One common method is the reaction of dodec-1-yne with mercuric chloride (HgCl2) in the presence of a base such as sodium hydroxide (NaOH). The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: Di(dodec-1-yn-1-yl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and corresponding dodec-1-yne derivatives.
Reduction: Reduction reactions can convert this compound to elemental mercury and dodec-1-yne.
Substitution: The compound can participate in substitution reactions where the dodec-1-yn-1-yl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed.
Major Products Formed:
Oxidation: Mercury(II) oxide and dodec-1-yne derivatives.
Reduction: Elemental mercury and dodec-1-yne.
Substitution: Various substituted organomercury compounds.
Scientific Research Applications
Di(dodec-1-yn-1-yl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Di(dodec-1-yn-1-yl)mercury involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, it can disrupt cellular processes by interfering with metal ion homeostasis and generating reactive oxygen species (ROS).
Comparison with Similar Compounds
Dimethylmercury: Another organomercury compound with two methyl groups attached to mercury.
Diethylmercury: Contains two ethyl groups attached to mercury.
Diphenylmercury: Features two phenyl groups attached to mercury.
Comparison: Di(dodec-1-yn-1-yl)mercury is unique due to the presence of long alkynyl chains, which impart distinct chemical properties compared to other organomercury compounds
Properties
CAS No. |
69775-82-2 |
|---|---|
Molecular Formula |
C24H42Hg |
Molecular Weight |
531.2 g/mol |
IUPAC Name |
bis(dodec-1-ynyl)mercury |
InChI |
InChI=1S/2C12H21.Hg/c2*1-3-5-7-9-11-12-10-8-6-4-2;/h2*3,5-12H2,1H3; |
InChI Key |
XGNGMMLPUNXZOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC#C[Hg]C#CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



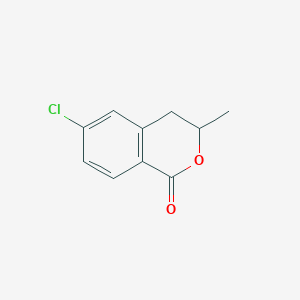
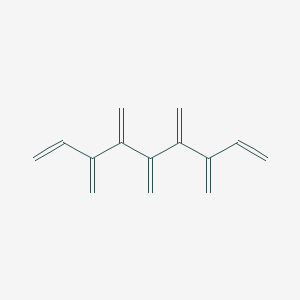
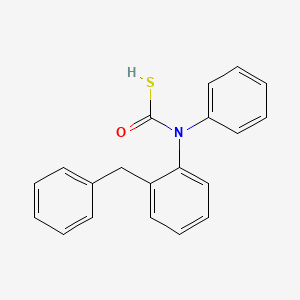
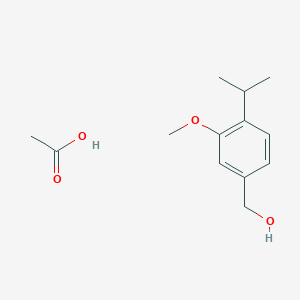
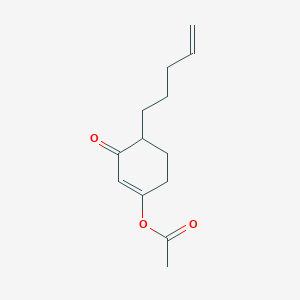
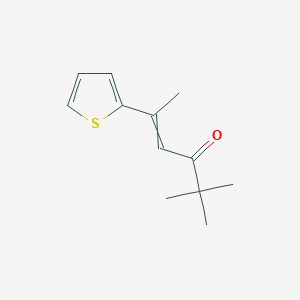
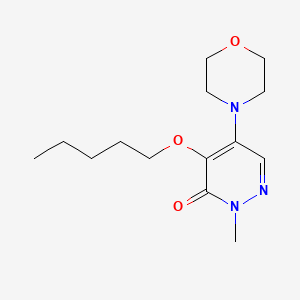
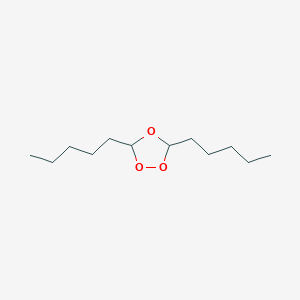
![1-[(2-Hydroxyethyl)thio]-3-(octyloxy)-2-propanol](/img/structure/B14465269.png)
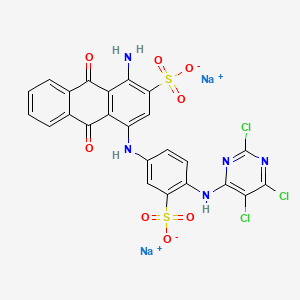
![Ethanesulfonic acid, 2,2'-[(2,2'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt](/img/structure/B14465284.png)
